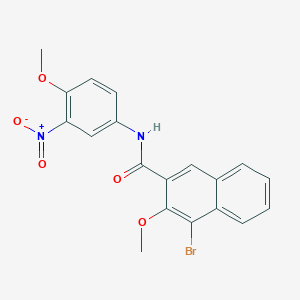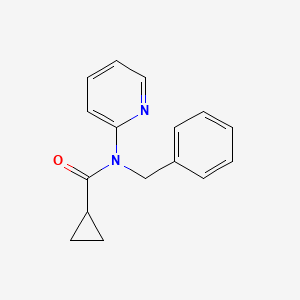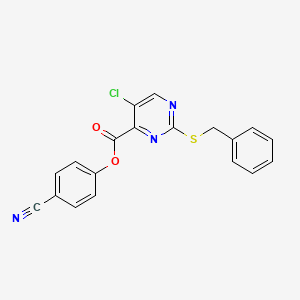![molecular formula C15H16BrNO B4215917 N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide](/img/structure/B4215917.png)
N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Overview
Description
N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide: is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide typically involves the reaction of tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid with 2-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially altering the tricyclic structure.
Hydrolysis: Tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid and 2-bromoaniline.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide exerts its effects depends on its interaction with molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The tricyclic structure provides rigidity, potentially enhancing selectivity and specificity in binding interactions.
Comparison with Similar Compounds
- N-(3-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid
- 3-Oxatricyclo[3.2.1.0~2,4~]octane
Uniqueness: N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
Properties
IUPAC Name |
N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c16-10-3-1-2-4-11(10)17-15(18)14-12-8-5-6-9(7-8)13(12)14/h1-4,8-9,12-14H,5-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIBLVDPKATHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4215837.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4215861.png)

![3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4215874.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4215884.png)

![N~2~-(3-acetylphenyl)-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4215898.png)
![2-[(2-Furylmethyl)amino]-4,7-dimethyl-6,7,8-trihydroquinazolin-5-one](/img/structure/B4215918.png)
![N-methyl-N-phenyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B4215920.png)
![ethyl 4-({[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4215923.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4215931.png)
![8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4215934.png)

![4-(benzyloxy)-N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4215946.png)
